2-(Prop-1-en-2-yl)furan
Overview
Description
2-(Prop-1-en-2-yl)furan is a useful research compound. Its molecular formula is C7H8O and its molecular weight is 108.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties in Solvents
Research has shown that derivatives of 2-(Prop-1-en-2-yl)furan, such as FNPO, AFPO, and FHPO, exhibit significant solvatochromic effects in various solvents, indicating their potential in photophysical applications. These derivatives demonstrate bathochromic shifts and have been found to be more stabilized in the singlet excited state than in the ground state. This stabilization is essential for applications in light-emitting devices and other photophysical applications (Kumari et al., 2017).
Crystal Structure and Interactions
The crystal structure of derivatives, such as (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been explored, revealing significant dihedral angles and interactions. These structural features are crucial for understanding the material's potential in various scientific applications, such as molecular modeling and material science (Kapoor et al., 2011).
Applications in LED and Solar Cells
Furan-based compounds like this compound have been synthesized and studied for their potential in LED and solar cell fabrication. These compounds exhibit high optical transmittance, thermal stability, and photoluminescence properties, making them suitable candidates for electronic material applications (Davanagere & Jayarama, 2019).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. These studies involve molecular docking and antimicrobial susceptibility tests against various bacteria, indicating the potential of these compounds in developing new antibacterial agents (Khumar et al., 2018).
Nonlinear Optical Properties
Studies on the nonlinear optical properties of novel furan-based organic crystals, like 1-(furan-2-yl)-3-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one, have shown significant potential for photonic applications. These properties include high third-order optical nonlinearities, making them suitable for use in optical devices (Satheeshchandra et al., 2020).
Electropolymerization and Capacitance Properties
The electropolymerization of 2-(thiophen-2-yl)furan and the capacitance properties of its polymer have been explored. This study highlights the potential of furan-based polymers as electrode materials for supercapacitor applications, especially when using specific electrolytes (Mo et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-(Prop-1-en-2-yl)furan are enzymes such as tyrosinase and microbial organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus . Tyrosinase is a key enzyme in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes . The antimicrobial activity of this compound suggests that it may interact with various targets within these microorganisms .
Mode of Action
This compound interacts with its targets through various mechanisms. In the case of tyrosinase, it acts as an inhibitor, binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity . This interaction was found to be of the mixed inhibition type .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and then to DOPA-quinone . By inhibiting tyrosinase, this compound can disrupt this pathway, leading to decreased melanin production .
Pharmacokinetics
The compound’s inhibitory effects on tyrosinase and its antimicrobial activity suggest that it can be absorbed and distributed to the sites of action
Result of Action
The inhibition of tyrosinase by this compound results in decreased melanin synthesis and cellular tyrosinase activity . This could potentially lead to a lightening of skin color, making the compound a potential candidate for the development of antipigmentation agents . The compound’s antimicrobial activity suggests that it could be effective in treating infections caused by Candida albicans, Escherichia coli, and Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with arenes under the action of triflic acid or AlCl3 can lead to the formation of various furan derivatives . The yield of these reactions can vary depending on the specific conditions, such as temperature and reaction time
Safety and Hazards
Future Directions
The future directions for “2-(Prop-1-en-2-yl)furan” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Furan derivatives are considered important in chemistry, biology, medicine, and materials science . They are seen as potential platform chemicals for the preparation of many novel, practically useful compounds and materials .
Biochemical Analysis
Biochemical Properties
2-(Prop-1-en-2-yl)furan plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of this compound have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, leading to a decrease in its activity. This inhibition is of particular interest in the development of antipigmentation agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In melanocytes, for example, this compound has been observed to attenuate melanin synthesis and reduce cellular tyrosinase activity . This reduction in melanin synthesis is mediated through the downregulation of tyrosinase expression, which is stimulated by factors such as α-melanocyte-stimulating hormone. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit tyrosinase is attributed to its binding to both the catalytic and allosteric sites of the enzyme . This binding results in mixed inhibition, affecting the enzyme’s activity and leading to decreased melanin production. Molecular docking studies have further elucidated the interactions between this compound and key residues in the tyrosinase active site, such as ASN260 and MET280.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on tyrosinase over extended periods, although its efficacy may diminish due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on melanin synthesis and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits a dose-dependent inhibition of tyrosinase activity, leading to reduced melanin synthesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of tyrosinase activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in inhibiting tyrosinase places it within the melanin biosynthesis pathway, where it affects the conversion of l-tyrosine to l-DOPA and subsequently to DOPA-quinone . These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.
Properties
IUPAC Name |
2-prop-1-en-2-ylfuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKJFVAKAWLCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497046 | |
Record name | 2-(Prop-1-en-2-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-68-4 | |
Record name | 2-(Prop-1-en-2-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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